molecular formula C22H18O3 B11601795 10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11601795
M. Wt: 330.4 g/mol
InChI Key: ACGHPJAITBCJDL-UHFFFAOYSA-N
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Description

10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with the molecular formula C22H14O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-methylbenzaldehyde with a suitable furan derivative, followed by cyclization and oxidation steps to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

Types of Reactions

10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or other reduced forms of the compound .

Scientific Research Applications

10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one include:

Uniqueness

What sets this compound apart is its unique structure, which allows for specific interactions with biological targets. This uniqueness makes it a valuable compound in research and potential therapeutic applications .

Properties

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

10-(4-methylphenyl)-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C22H18O3/c1-13-6-8-14(9-7-13)19-12-24-20-11-21-17(10-18(19)20)15-4-2-3-5-16(15)22(23)25-21/h6-12H,2-5H2,1H3

InChI Key

ACGHPJAITBCJDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=CC4=C(C=C32)C5=C(CCCC5)C(=O)O4

Origin of Product

United States

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